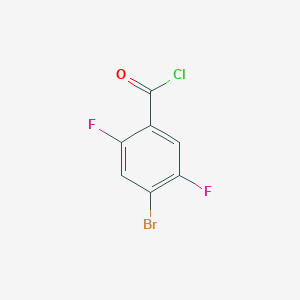

4-溴-2,5-二氟苯甲酰氯

描述

4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that is widely used in scientific research . It is a versatile compound that can be used in many different laboratory experiments . It is also a fluorinated benzoic acid derivative and can be used as a reagent in a variety of organic and inorganic reactions . It has shown significant potential in pharmaceutical applications . One notable application of 4-Bromo-2,5-difluorobenzoic acid lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .

Synthesis Analysis

The synthesis of 4-Bromo-2,5-difluorobenzoic acid involves the reaction of 1,4-dibromo-2,5-difluorobenzene with n-butyllithium in diethyl ether at -78°C for 2 hours . This is followed by the addition of carbon dioxide and the mixture is allowed to warm slowly to room temperature .Molecular Structure Analysis

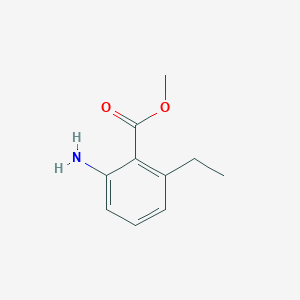

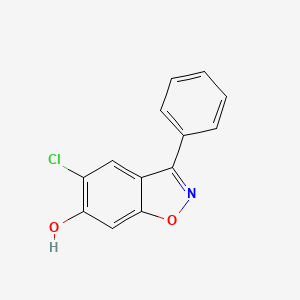

The molecular formula of 4-Bromo-2,5-difluorobenzoic acid is C7H3BrF2O2 . The molecular weight is 237 . The structure of the compound includes a benzene ring substituted with bromo and difluoro groups .Chemical Reactions Analysis

4-Bromo-2,5-difluorobenzoic acid can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . It can also be used as a reagent in a variety of organic and inorganic reactions .Physical and Chemical Properties Analysis

4-Bromo-2,5-difluorobenzoic acid has a predicted boiling point of 285.0±40.0 °C and a predicted density of 1.872±0.06 g/cm3 . It is a wooly powder with a creamy peach color . The compound should be stored in a sealed container in a dry room .科学研究应用

有机合成和化学反应性

4-溴-2,5-二氟苯甲酰氯是有机化学领域中的一种重要化合物,特别是在合成各种化学物质方面。例如,Schlosser 和 Heiss(2003 年)展示了相关二氟苯甲酸在现代有机金属方法中的应用,突出了它们在合成具有不同取代方式的一系列苯甲酸和溴代苯甲酸中的潜力 (Schlosser 和 Heiss,2003 年)。同样,赵浩宇(2011 年)提出了一种合成 4-氯-2,5-二氟苯甲酸的方法,这是一种另一种密切相关的化合物,表明了其在化学合成中的效用 (赵浩宇,2011 年)。

参与卤化和取代反应

卤化和取代反应在各种化学实体的改性和合成中至关重要。G. G. Wubbels、E. J. Snyder 和 E. Coughlin(1988 年)对 4-溴硝基苯(一种与 4-溴-2,5-二氟苯甲酰氯在结构上相似的化合物)的光还原的研究表明,此类反应在化学转化中至关重要 (Wubbels、Snyder 和 Coughlin,1988 年)。

在医药和材料科学中的应用

Deng 等人(2015 年)对三氟苯甲酸(包括 2,4,5-三氟苯甲酸)的连续流动合成,证明了此类化合物在医药和材料科学中的重要性。这项研究突出了 4-溴-2,5-二氟苯甲酰氯在类似应用中的潜在用途,因为它在结构上相似 (Deng 等,2015 年)。

环境化学和水处理

洪岩翟和张祥茹(2011 年)研究的溴代消毒副产物的形成和分解,表明卤代苯甲酸在环境化学和水处理过程中的相关性。这项研究可以提供对 4-溴-2,5-二氟苯甲酰氯和类似化合物的环境行为的见解 (翟和张,2011 年)。

在土壤和农业研究中的评估

Jaynes(1994 年)对表面土壤中氟苯甲酸盐示踪剂(特别是它们的传输特性)的评估,强调了此类化合物在农业和环境研究中的重要性。尽管没有直接涉及 4-溴-2,5-二氟苯甲酰氯,但这项研究表明了结构相似的化合物在了解土壤动力学和水运动中的潜在应用 (Jaynes,1994 年)。

作用机制

Target of Action

The primary target of 4-Bromo-2,5-difluorobenzoic acid is the dopamine neurotransmission system . It acts as a dopaminergic stabilizer , modulating the activity of dopamine, a key neurotransmitter involved in several central nervous system (CNS) functions .

Mode of Action

4-Bromo-2,5-difluorobenzoic acid interacts with its targets by modulating dopamine neurotransmission . It belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives . The exact mechanism of interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway . Dopamine is a crucial neurotransmitter involved in various CNS functions, including cognition, reward, and motor control. By modulating this pathway, 4-Bromo-2,5-difluorobenzoic acid can influence these functions.

Pharmacokinetics

It has been noted for itsideal drug half-life and excellent efficacy , suggesting favorable pharmacokinetic properties.

Result of Action

The compound has shown promise in treating CNS disorders, including Alzheimer’s disease . It also demonstrates anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have proven effective in combating hyperproliferative diseases like cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,5-difluorobenzoic acid. For instance, it should be stored in a sealed, dry environment at room temperature . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

安全和危害

4-Bromo-2,5-difluorobenzoic acid is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

4-Bromo-2,5-difluorobenzoic acid chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with GPR119 agonists, where it acts as an intermediate in their preparation . The compound’s fluorinated structure allows it to act as a catalyst in various reactions, potentially leading to undesired side reactions if not carefully controlled . Its ability to interact with different biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

The effects of 4-Bromo-2,5-difluorobenzoic acid chloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior, including alterations in metabolic flux and gene expression patterns

Molecular Mechanism

At the molecular level, 4-Bromo-2,5-difluorobenzoic acid chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting cellular function and behavior . The compound’s ability to modulate enzyme activity and gene expression highlights its importance in biochemical research and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,5-difluorobenzoic acid chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and interactions with cellular components . Understanding these temporal effects is essential for optimizing its use in laboratory experiments.

Dosage Effects in Animal Models

The effects of 4-Bromo-2,5-difluorobenzoic acid chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly with varying dosages . These findings are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4-Bromo-2,5-difluorobenzoic acid chloride within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

4-Bromo-2,5-difluorobenzoic acid chloride’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

属性

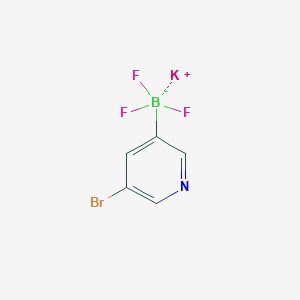

IUPAC Name |

4-bromo-2,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDBFYOULUGQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-](/img/structure/B3346725.png)

![3-chloro-5H-chromeno[4,3-c]pyridazine](/img/structure/B3346781.png)